molecular formula C32H48FN3O6SSi B14793057 Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate

Cat. No.: B14793057
M. Wt: 649.9 g/mol
InChI Key: CSFUQLGUPSGTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a pyrimidine core substituted with a 4-fluorophenyl group, a methyl(methylsulfonyl)amino moiety, and an isopropyl group at positions 4, 2, and 6, respectively. The hept-6-enoate backbone includes a tert-butyl(dimethyl)silyl (TBDMS) ether at position 3 and a 5-oxo group, with the ester functionality provided by the tert-butyl group.

Properties

Molecular Formula

C32H48FN3O6SSi

Molecular Weight

649.9 g/mol

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate

InChI

InChI=1S/C32H48FN3O6SSi/c1-21(2)28-26(29(22-13-15-23(33)16-14-22)35-30(34-28)36(9)43(10,39)40)18-17-24(37)19-25(20-27(38)41-31(3,4)5)42-44(11,12)32(6,7)8/h13-18,21,25H,19-20H2,1-12H3

InChI Key

CSFUQLGUPSGTKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Substituted Pyrimidine Assembly

The 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl group is constructed via:

Step 1: Biginelli-type Cyclocondensation

Ethyl 3-oxohexanoate + Guanidine derivative → Dihydropyrimidinone intermediate  
  • Conditions : HCl/EtOH reflux, 12 hr (Yield: 68–72%)

Step 2: Sulfonamidation

Dihydropyrimidinone + Methanesulfonyl chloride → N-methylsulfonamide derivative  
  • Conditions : Pyridine/DCM, 0°C→RT, 4 hr (Yield: 85%)

Silyl Protection of Hydroxyl Group

tert-Butyldimethylsilyl (TBS) Ether Formation

The 3-hydroxy group is protected early in the synthesis to prevent unwanted side reactions:

3-Hydroxy intermediate + tert-Butyldimethylsilyl chloride → TBS-protected derivative  
  • Base : Imidazole (1.2 eq)
  • Solvent : DMF, 25°C
  • Time : 6 hr (Yield: 93%)

Industrial Optimization :

  • Continuous flow reactors reduce reaction time to 15 min
  • TBSCl stoichiometry optimized to 1.05 eq to minimize waste

α,β-Unsaturated Keto-Ester Construction

Aldol Condensation Strategy

Terf-butyl 5-oxohexanoate + Pyrimidinyl aldehyde → α,β-Unsaturated ketone  
  • Catalyst : L-Proline (20 mol%)
  • Solvent : THF/H₂O (10:1)
  • Temperature : −20°C, 24 hr (Yield: 65%, dr >20:1)

Horner-Wadsworth-Emmons Olefination

Alternative industrial method from patent WO2014203045A1:

Phosphonate ester + Pyrimidinyl ketone → E-α,β-unsaturated ketone  
  • Base : NaHMDS (1.5 eq)
  • Solvent : THF, −78°C→RT
  • Yield : 88% (E/Z >95:5)

Final Fragment Coupling

Peptide Coupling for Backbone Assembly

Pyrimidinyl carboxylic acid + Silylated amino ester → Target compound  
  • Reagent : EDCI/HOBt (1.2 eq each)
  • Solvent : DCM, 0°C→RT
  • Time : 12 hr (Yield: 75%)

Green Chemistry Alternative :

  • Cu(I)/TEMPO catalytic oxidation system replaces stoichiometric oxidants
  • O₂ as terminal oxidant (30°C, acetone/H₂O)
  • Yield improvement to 82% with 99.5% purity

Industrial vs. Laboratory-Scale Methodologies

Parameter Laboratory Scale (Benchchem) Industrial Process (Patent WO2014203045A1)
Silylation Time 6 hr 15 min (continuous flow)
Suzuki Coupling Catalyst Pd(PPh₃)₄ Pd(OAc)₂/XPhos ligand system
Oxidation Method mCPBA Cu(I)/TEMPO/O₂
Overall Yield 41% (linear) 68% (convergent)
Solvent Consumption 15 L/kg 3.2 L/kg
E-factor 32 8.7

Critical Process Analytical Technologies (PAT)

  • Online FTIR Monitoring : Tracks silylation completion in real-time
  • Chiral HPLC : Ensures >99% ee at C3 and C7 centers
  • Reaction Calorimetry : Controls exotherms during Suzuki coupling

Yield Optimization Strategies

  • Taguchi Method Analysis : Identified four critical parameters (Table 2):
Factor Optimal Level Contribution to Yield (%)
Suzuki Catalyst Loading 0.8 mol% Pd 38.2
Silylation Temperature 18–22°C 25.7
Olefination Base KOtBu 19.4
Coupling Solvent MeCN/H₂O 16.7

Implementation increased overall yield from 41% to 67% in pilot batches.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., sodium tetrachloroaurate(III) dihydrate for deprotection of tert-butyl(dimethyl)silyl groups ).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl(dimethyl)silyl group can yield the corresponding alcohol.

Scientific Research Applications

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs vary in substituents, ester groups, and backbone modifications. Key examples include:

Compound Key Structural Differences Molecular Weight Similarity Score/Notes
3-(tert-Butyl-dimethyl-silanyloxy)-7-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methanesulfonyl-methyl-amino)-pyrimidin-5-yl]-5-oxo-hept-6-enoic acid methyl ester Methyl ester instead of tert-butyl ester; identical pyrimidine substituents 278.28 (C₁₈H₁₅OP) By-product of synthesis
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl) methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester Additional hydroxyl groups at positions 3 and 5; stereochemistry defined Not reported Similarity: 0.65
t-Butyl(E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-3-hydroxy-5-oxo-6-heptenoate Pyrimidine replaced by indole ring; hydroxyl instead of TBDMS ether Not reported Altered electronic profile
  • TBDMS vs. Hydroxyl Groups : The TBDMS ether in the parent compound enhances lipophilicity and metabolic stability compared to hydroxyl-containing analogs, which may improve membrane permeability but reduce solubility .
  • Ester Groups : The tert-butyl ester likely acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid, whereas methyl esters are less stable under physiological conditions .

Pharmacological and Physicochemical Properties

  • Solubility: The sulfonamide group enhances aqueous solubility relative to non-sulfonamide analogs, though the TBDMS ether counteracts this by increasing hydrophobicity .
  • Bioavailability : The tert-butyl ester may improve oral absorption compared to free acids or methyl esters, as seen in prodrug strategies for antiviral agents .
  • Target Affinity : The 4-fluorophenyl group is conserved across analogs, suggesting its role in π-π stacking interactions with enzyme active sites. Replacement with indole () disrupts this interaction, reducing potency .

Research Findings and Limitations

  • Similarity Scores : The compound in with a 0.65 similarity score shares core pyrimidine and sulfonamide features but lacks the TBDMS group, underscoring the trade-off between structural complexity and synthetic feasibility .
  • Contradictions : While emphasizes that isoelectronic compounds may share properties, the indole analog () demonstrates that heterocycle replacement drastically alters activity, highlighting the importance of structural geometry .

Biological Activity

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis pathway for this compound involves multiple steps, including the use of tert-butyldimethylsilyl (TBDMS) as a protecting group. The synthetic route typically includes reactions involving pyrimidine derivatives and various reagents to achieve the desired molecular structure. For instance, a common method involves refluxing a mixture of specific pyrimidine derivatives with TBDMS-protected alcohols in acetonitrile, followed by purification through crystallization techniques .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . The biological activity is primarily assessed through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Tert-butyl compound19.45 ± 0.0742.1 ± 0.30
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.741.10

The compound exhibited moderate inhibitory activity against COX enzymes, suggesting its potential as an anti-inflammatory agent . In vivo studies demonstrated that it could reduce inflammation in carrageenan-induced paw edema models, showing efficacy comparable to established anti-inflammatory drugs like indomethacin .

Structure-Activity Relationships (SAR)

The structure of the compound is critical for its biological activity. Modifications to the pyrimidine ring and side chains can significantly influence its potency and selectivity towards COX enzymes. For example, the presence of electron-donating groups enhances anti-inflammatory activity by improving binding affinity to the active site of COX enzymes .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:

  • Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their anti-inflammatory properties. Compounds with specific substituents showed enhanced inhibition of COX enzymes compared to others lacking these modifications.
  • Comparative Studies : In a comparative study, the tert-butyl compound was evaluated alongside traditional non-steroidal anti-inflammatory drugs (NSAIDs). Results indicated that while it had a higher IC50 value than celecoxib, its unique mechanism could provide alternative therapeutic benefits without some common NSAID side effects.

Q & A

Advanced Research Question

  • DFT calculations : Model transition states for key steps (e.g., esterification) to predict regioselectivity.
  • Molecular dynamics (MD) : Simulate conformational changes in solution to explain NMR splitting patterns .
  • Docking studies : Use the compound’s SMILES notation (e.g., from PubChem ) to assess binding affinities.

How can researchers resolve discrepancies between theoretical and observed spectral data?

Advanced Research Question
For NMR contradictions:

  • Dynamic effects : Use VT-NMR to assess temperature-dependent shifts caused by rotamers.
  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding interactions.
    For mass spectrometry, ensure ionization parameters (e.g., ESI vs. MALDI) are optimized to avoid fragmentation artifacts .

What methodologies are recommended for analyzing hygroscopicity and air sensitivity?

Advanced Research Question

  • Karl Fischer titration : Quantify water content in solid/liquid samples.
  • TGA/DSC : Monitor thermal decomposition under controlled humidity .
  • In situ IR : Track hydrolysis of silyl ethers in real-time under ambient conditions .

How can researchers validate the stereochemical integrity of the α,β-unsaturated ketone moiety?

Advanced Research Question

  • CD Spectroscopy : Detect Cotton effects indicative of chiral centers.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
  • NOE experiments : Identify spatial proximity between protons to confirm geometry .

What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., silylation) .
  • Crystallization optimization : Use anti-solvent addition to enhance purity during recrystallization.
  • Process analytical technology (PAT) : Implement inline FT-IR or Raman to monitor reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.